![molecular formula C19H21N3O B2748970 1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea CAS No. 941988-16-5](/img/structure/B2748970.png)
1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea
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Description
1-(1-ethyl-1H-indol-3-yl)-3-(1-phenylethyl)urea, also known as ER-464195-01, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of indole-based ureas and has been studied for its effects on various biochemical and physiological processes.
Scientific Research Applications
Crystal Structure Analysis
A study by Saharin et al. (2008) focused on the crystal structure of a related compound, demonstrating its potential in understanding molecular interactions and biological activity. The planar indole component's twist relative to the rest of the molecule suggests unique interaction capabilities, important for drug design and material science applications (S. M. Saharin et al., 2008).
Gelation Properties
Lloyd and Steed (2011) investigated the gelation capabilities of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, highlighting the role of anions in tuning the gels' physical properties. This research could lead to the development of new materials with specific mechanical properties for use in various industrial applications (G. Lloyd & J. Steed, 2011).
Biological Activity
Fotsch et al. (2001) described the optimization of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists, underscoring the compound's significance in therapeutic applications, particularly in drug development for treating disorders related to this receptor (C. Fotsch et al., 2001).
Antitumor Activity
Hu et al. (2018) synthesized and evaluated 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea for its antitumor activities. Their findings suggest potential applications in cancer treatment, highlighting the importance of structural analysis for understanding the interactions with biological targets (Ch Hu et al., 2018).
Chemical Synthesis and Material Science
Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method offers a versatile tool for chemical synthesis, with implications for material science and pharmaceuticals (Kishore Thalluri et al., 2014).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-(1-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-3-22-13-17(16-11-7-8-12-18(16)22)21-19(23)20-14(2)15-9-5-4-6-10-15/h4-14H,3H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEAXIMBIHJFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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